molecular formula C20H18ClN5O3S2 B2842956 N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1189897-40-2

N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2842956
CAS No.: 1189897-40-2
M. Wt: 475.97
InChI Key: KPMLFRLIMWRSRR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O3S2 and its molecular weight is 475.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

The chemical compound is related to various heterocyclic compounds that have been synthesized and studied for their biological activities. For example, thieno[3,2-d]pyrimidines and thienotriazolopyrimidines have been synthesized and evaluated for their antitumor activity. These compounds have shown significant anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). Additionally, thieno[3,4-d]pyrimidin-4(3H)-ones have been synthesized and shown potential as antimicrobial agents against a variety of bacterial and fungal strains (El Azab & Abdel-Hafez, 2015).

Heterocyclic Chemistry and Drug Discovery

Heterocyclic compounds, including thieno[2,3-d]pyrimidines and triazolo[4,3-a]pyrimidines, play a significant role in drug discovery due to their diverse biological activities. The synthesis of these compounds often involves innovative approaches that enable the introduction of various functional groups, which can modulate the biological activity of the resulting molecules. Such compounds have been explored for their potential as anticancer, antimicrobial, analgesic, and anti-inflammatory agents (El-Gazzar, Hafez, & Nawwar, 2009; Ivachtchenko et al., 2010).

Molecular Docking Studies

Molecular docking studies of heterocyclic compounds have provided insights into their potential mechanisms of action and interactions with biological targets. These studies are crucial in the design and optimization of novel therapeutics with improved efficacy and selectivity. For instance, novel N-arylpyrazole-containing enaminones have been synthesized and subjected to molecular docking studies, revealing their potential utility in overcoming microbial resistance to drugs (Riyadh, 2011).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3S2/c21-12-3-5-13(6-4-12)22-16(27)11-31-20-24-23-19-25(10-14-2-1-8-29-14)18(28)17-15(26(19)20)7-9-30-17/h3-7,9,14H,1-2,8,10-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLFRLIMWRSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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